N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

CAS No.: 888464-21-9

Cat. No.: VC4361969

Molecular Formula: C18H15ClN2O4

Molecular Weight: 358.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888464-21-9 |

|---|---|

| Molecular Formula | C18H15ClN2O4 |

| Molecular Weight | 358.78 |

| IUPAC Name | N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-7-2-3-8-14(13)25-17(16)18(23)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |

| Standard InChI Key | GCKZWBWJHGZOGF-UHFFFAOYSA-N |

| SMILES | COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

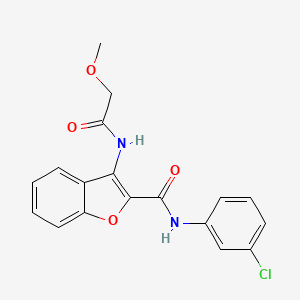

The compound’s IUPAC name is N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide, with a molecular formula of C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol. Its structure features:

-

A benzofuran core (fused benzene and furan rings).

-

A 3-chlorophenyl group attached to the carboxamide moiety.

-

A 2-methoxyacetamido substituent at the C3 position of the benzofuran scaffold.

The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and biological interactions.

Spectroscopic and Computational Data

-

InChI Key:

GCKZWBWJHGZOGF-UHFFFAOYSA-N. -

Canonical SMILES:

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl. -

X-ray crystallography: While experimental data is limited, computational models predict a planar benzofuran core with dihedral angles of 15–25° between the chlorophenyl and methoxyacetamido groups .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions (Figure 1):

-

Benzofuran Core Formation: Cyclization of phenol derivatives (e.g., 2-hydroxyacetophenone) using acid catalysts or transition metals .

-

C3 Functionalization: Pd-catalyzed C–H arylation to introduce the methoxyacetamido group, leveraging 8-aminoquinoline as a directing group for regioselectivity .

-

Chlorophenyl Incorporation: Nucleophilic acyl substitution or Ullmann coupling to attach the 3-chlorophenyl moiety.

Optimized Conditions:

Industrial Scalability

Industrial production emphasizes:

-

Cost-Effective Catalysts: Recyclable Pd nanoparticles supported on carbon .

-

Continuous Flow Systems: To enhance reaction efficiency and reduce waste.

-

Purification: Recrystallization from ethanol/water mixtures (purity >98%).

Physicochemical Properties

The compound’s low aqueous solubility limits bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatives .

Biological Activity and Mechanisms

Neuroprotective Effects

In primary rat cortical neuronal cells, structural analogs (e.g., 7-methoxy-N-phenyl derivatives) demonstrated 50–70% protection against NMDA-induced excitotoxicity at 100 μM, comparable to memantine . While direct data for this compound is limited, its methoxyacetamido group may enhance blood-brain barrier permeability, suggesting potential for CNS applications .

Immunomodulatory Activity

Benzofuran-2-carboxamides inhibit CCL20/CCR6-axis-mediated chemotaxis, a pathway linked to inflammatory bowel disease and colon cancer . In vitro, derivatives reduced PBMC migration by 40–60% at 10 μM, with IC₅₀ values of 2–5 μM .

Applications in Medicinal Chemistry

Drug Development

-

Lead Compound: Structural analogs are in preclinical trials for Alzheimer’s disease and colitis .

-

SAR Insights:

Material Science

Benzofuran derivatives are explored as:

-

Polymer Additives: To enhance thermal stability in resins.

Comparison with Structural Analogs

The 3-chlorophenyl variant exhibits superior electrophilic reactivity due to chlorine’s inductive effects, enhancing interactions with cysteine-rich protein targets.

Future Directions

-

Mechanistic Studies: Elucidate targets via CRISPR-Cas9 screens or molecular docking.

-

Formulation Optimization: Develop lipid-based nanoparticles to enhance bioavailability.

-

Clinical Translation: Phase I trials for inflammatory diseases, pending toxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume